Trisodium bis(5-chloro-2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonato(3-))cobaltate(3-)
Description
Trisodium bis(5-chloro-2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonato(3-))cobaltate(3-) is a cobalt(III) coordination complex featuring two bidentate azo-linked sulfonato ligands. The compound’s structure includes a central cobalt ion coordinated to two identical ligands, each containing a 5-chloro-2-hydroxybenzenesulfonate backbone substituted with a 2-hydroxy-1-naphthylazo group. This complex is stabilized by three sodium counterions, enhancing its solubility in polar solvents. Such cobalt-based azo complexes are typically studied for their catalytic, optical, or dye-related properties due to their strong absorption in the visible spectrum and redox activity .
Properties
CAS No. |
6771-86-4 |
|---|---|
Molecular Formula |
C32H22Cl2CoN4Na3O10S2+3 |
Molecular Weight |
885.5 g/mol |
IUPAC Name |
trisodium;5-chloro-2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonic acid;cobalt |
InChI |
InChI=1S/2C16H11ClN2O5S.Co.3Na/c2*17-10-7-12(16(21)14(8-10)25(22,23)24)18-19-15-11-4-2-1-3-9(11)5-6-13(15)20;;;;/h2*1-8,20-21H,(H,22,23,24);;;;/q;;;3*+1 |
InChI Key |
MBZFPAZRIPAZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O.[Na+].[Na+].[Na+].[Co] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Trisodium bis[5-chloro-2-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulfonato(3-)]cobaltate(3-) typically involves the reaction of 5-chloro-2-hydroxybenzenesulfonic acid with 2-hydroxy-1-naphthylamine under azo coupling conditions. The resulting azo compound is then complexed with cobalt ions in the presence of sodium ions to form the final trisodium salt . Industrial production methods often involve large-scale batch reactions under controlled temperature and pH conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the azo group, affecting the color properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Trisodium bis[5-chloro-2-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulfonato(3-)]cobaltate(3-) has several scientific research applications:
Chemistry: Used as a complexometric indicator in titrations involving cobalt ions.
Biology: Employed in staining techniques for microscopy due to its strong coloring properties.
Medicine: Investigated for potential use in diagnostic assays and as a contrast agent in imaging techniques.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group and hydroxyl groups facilitate strong coordination with metal ions, making it an effective complexing agent. The molecular targets and pathways involved include the interaction with metal ions in various chemical and biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The most structurally analogous compound identified is Trihydrogen bis(3-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cobaltate(3-) (referenced in ). Both compounds share:
- A cobalt(III) center coordinated to two azo-linked sulfonato ligands.
- Chloro and hydroxy substituents on aromatic rings.
- Applications in dye chemistry or catalysis due to their stable coordination frameworks.
Key Differences
Research Findings
Electronic Properties : The naphthylazo group in the target compound extends conjugation, leading to a redshifted absorption spectrum (~550 nm) compared to the triazine-pyrazole analogue (~480 nm) .
Thermal Stability : Sodium counterions in the target compound improve thermal stability (decomposition >300°C) versus the hydrogen-form analogue (decomposition ~250°C) .
Catalytic Activity : Both compounds exhibit redox activity, but the triazine-pyrazole ligand in ’s compound enhances electron-withdrawing effects, favoring catalytic hydrogenation reactions.
Notes on Limitations and Further Research
- Data Gaps : Specific thermodynamic or kinetic data (e.g., rate constants, binding affinities) for the target compound are absent in available literature.
- Synthetic Challenges : The naphthylazo group introduces steric hindrance, complicating ligand synthesis compared to triazine-based analogues .
- Environmental Impact : Neither compound’s biodegradability or toxicity has been comprehensively studied, warranting further investigation.
Biological Activity
Trisodium bis(5-chloro-2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonato(3-))cobaltate(3-) is a complex chemical compound recognized for its vibrant color and solubility in water. Its applications span across various fields, particularly in industrial processes as a dye and in biological contexts as a staining agent. This article delves into the biological activity of this compound, exploring its mechanisms, interactions, and potential applications in diagnostics and microscopy.
Chemical Composition and Properties
The compound's full chemical formula is , with a molecular weight of approximately 885.5 g/mol. It is characterized by its azo dye structure, which contributes to its strong coloring properties. The coordination of cobalt with the azo dye enhances its stability and interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Weight | 885.5 g/mol |
| CAS Number | 6771-86-4 |
| Solubility | Soluble in water |
| Color | Vibrant (specific to structure) |
Staining Agent in Microscopy
Trisodium bis(5-chloro-2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonato(3-))cobaltate(3-) has been primarily utilized as a staining agent in microscopy. Its strong chromatic properties allow for effective visualization of biological specimens, aiding in the differentiation of cellular components during microscopic analysis. The compound's ability to form stable complexes with proteins and nucleic acids enhances its utility in histological studies.
Interaction with Biological Molecules
Research indicates that this compound can interact with various biomolecules, which is essential for its role as a contrast agent. The coordination chemistry involved allows it to bind effectively to proteins, facilitating imaging techniques such as fluorescence microscopy.
Case Study: Imaging Techniques
A study conducted by researchers explored the use of Trisodium bis(5-chloro-2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonato(3-))cobaltate(3-) in imaging cancer cells. The results demonstrated enhanced contrast and clarity in images obtained from treated samples compared to untreated controls, highlighting the compound's potential as a diagnostic tool.
Toxicological Considerations
Despite its beneficial applications, it is crucial to note that Trisodium bis(5-chloro-2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonato(3-))cobaltate(3-) poses certain risks. According to the European Chemicals Agency (ECHA), the compound is very toxic to aquatic life and may cause allergic skin reactions . Therefore, handling protocols must be strictly followed to mitigate exposure risks.
Comparative Analysis with Similar Compounds
Trisodium bis(5-chloro-2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonato(3-))cobaltate(3-) shares similarities with other azo compounds in terms of structure and biological activity. Below is a comparison table that highlights unique features of related compounds.
Table 2: Comparison of Azo Compounds
| Compound Name | Unique Features |
|---|---|
| Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-(1-sulphonato)(3-)chromate(3-) | Different substitution pattern leading to varied color properties |
| Trisodium bis[3-hydroxy-4[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-(1-sulphonato)(3-)cobaltate(3-) | Similar coordination chemistry but different chromatic attributes |
The unique substitution pattern on the aromatic rings of Trisodium bis(5-chloro-2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonato(3-))cobaltate(3-) imparts distinct color properties and solubility characteristics that differentiate it from other azo dyes and cobalt complexes.
Q & A
Q. Purification :
- Use preparative HPLC with a C18 column and methanol/water mobile phase to isolate the product.
- Confirm purity via elemental analysis (C, H, N, S, Co) and ion chromatography (Na⁺ content) .
Basic: How is the molecular structure of this cobaltate complex characterized?
Methodological Answer:
Key techniques include:
- UV-Vis spectroscopy : Identify π→π* transitions (azo groups at ~450–550 nm) and charge-transfer bands (Co³⁺-ligand interactions at ~600–700 nm).
- FT-IR : Confirm sulfonate (S=O stretching at ~1180–1250 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹).
- ¹H/¹³C NMR : Assign protons on aromatic rings and naphthyl groups (δ 6.5–8.5 ppm).
- X-ray crystallography : Resolve coordination geometry (octahedral Co³⁺ center) and bond lengths .
Advanced: How does the cobalt center influence the compound’s electronic and redox properties?
Methodological Answer:
- Electronic Properties :
The Co³⁺ d⁶ configuration enables ligand-to-metal charge transfer (LMCT) transitions. Use time-dependent DFT (TD-DFT) to model electronic transitions and compare with experimental UV-Vis data. - Redox Behavior :
Perform cyclic voltammetry in aqueous buffer (pH 7–12) to identify Co³⁺/Co²⁺ redox couples (E ~0.5–1.0 V vs. SCE). Note: Sulfonate groups stabilize the oxidized state, while azo ligands may participate in redox reactions .
Advanced: What are the degradation pathways of this compound under environmental or photolytic conditions?
Methodological Answer:
- Photodegradation :
Expose to UV light (λ = 365 nm) in aqueous solution. Monitor via HPLC-MS to detect cleavage of azo bonds (yielding aromatic amines) and sulfonate group retention. - Hydrolytic Stability :
Test at varying pH (2–12) and temperatures (25–60°C). Use IC-PMS to track Co³⁺ ion leaching. - Ecotoxicity :
Follow OECD Test Guideline 301 for biodegradation. Assess acute toxicity using Daphnia magna (EC₅₀) .
Advanced: How can computational modeling predict the compound’s interaction with biological or environmental matrices?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
Model interactions with water, lipid bilayers, or soil organic matter. Use force fields like AMBER or CHARMM to predict solubility and adsorption behavior. - Density Functional Theory (DFT) :
Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attack (e.g., azo groups). - Environmental Fate Modeling :
Apply EPI Suite to estimate bioaccumulation (log Kow) and persistence (half-life) .
Basic: What are the primary research applications of this cobaltate complex?
Methodological Answer:
- Dye Chemistry :
Used as a metal-complex dye for textiles (cotton, wool) due to sulfonate solubility and azo chromophores. Optimize dyeing conditions (pH, temperature) via spectrophotometric analysis. - Catalysis :
Explore Co³⁺-mediated oxidation reactions (e.g., alcohol to ketone) in non-aqueous solvents. Monitor turnover frequency (TOF) using GC-MS .
Advanced: How do structural modifications (e.g., nitro vs. chloro substituents) alter the compound’s properties?
Methodological Answer:
- Synthetic Comparison :
Replace the 5-chloro group with nitro (see CAS 74920-95-9 in ). Compare UV-Vis spectra (bathochromic shift with nitro) and redox stability (nitro groups enhance electron withdrawal). - Thermal Analysis :
Use TGA-DSC to assess decomposition temperatures. Chloro derivatives typically exhibit higher thermal stability (~250°C) than nitro analogs (~220°C) .
Advanced: What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?
Methodological Answer:
- Sample Preparation :
Extract using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Elute with methanol/ammonium acetate buffer. - Quantification :
Employ LC-MS/MS in multiple reaction monitoring (MRM) mode. Key transitions: m/z 992.59 → 345.1 (azo cleavage) and 992.59 → 456.2 (sulfonate fragment). Limit of detection (LOD): ~0.1 ppb .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
